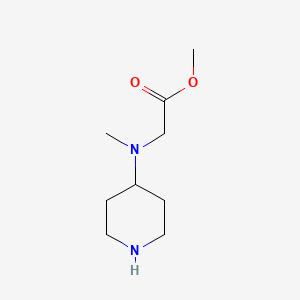
2,5-Dibromonicotinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromonicotinimidamide is a chemical compound with the molecular formula C₆H₅Br₂N₃ It is a derivative of nicotinic acid, where two bromine atoms are substituted at the 2nd and 5th positions of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromonicotinimidamide typically involves the bromination of nicotinic acid derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for bromine addition and temperature control can enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the dibromo compound into less brominated or debrominated products.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products Formed:
Oxidation: Formation of brominated oxides or hydroxylated derivatives.
Reduction: Formation of mono-brominated or non-brominated nicotinimidamides.
Substitution: Formation of various substituted nicotinimidamides depending on the nucleophile used.
Scientific Research Applications
2,5-Dibromonicotinimidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dibromonicotinimidamide involves its interaction with specific molecular targets. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2,5-Dibromopyridine: Similar structure but lacks the imidamide group.
2,5-Dibromoaniline: Contains an amino group instead of the imidamide group.
2,5-Dibromobenzoic acid: Contains a carboxylic acid group instead of the imidamide group.
Uniqueness: 2,5-Dibromonicotinimidamide is unique due to the presence of both bromine atoms and the imidamide group, which can confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C6H5Br2N3 |
|---|---|
Molecular Weight |
278.93 g/mol |
IUPAC Name |
2,5-dibromopyridine-3-carboximidamide |
InChI |
InChI=1S/C6H5Br2N3/c7-3-1-4(6(9)10)5(8)11-2-3/h1-2H,(H3,9,10) |
InChI Key |
YDQJOHVEJXCPJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(=N)N)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


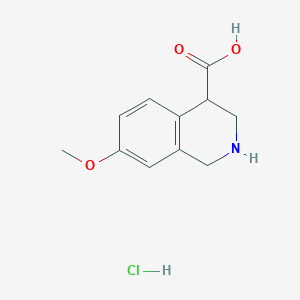
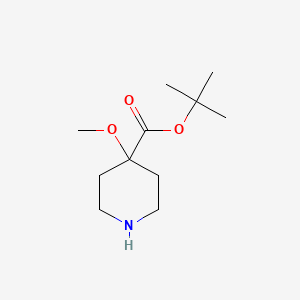
![2-[(3-Chlorophenyl)methyl]piperidinehydrochloride](/img/structure/B13577080.png)
![N-cyclopropyl-N-methyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B13577082.png)

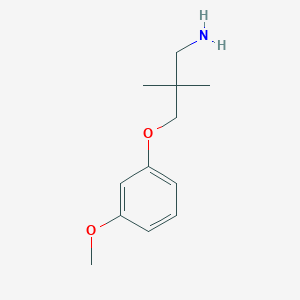
![2,4-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13577098.png)
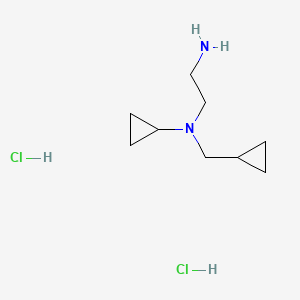




![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B13577137.png)
